molecular formula C11H15N3O3 B2495931 Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate CAS No. 924855-26-5

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Cat. No.: B2495931
CAS No.: 924855-26-5
M. Wt: 237.259
InChI Key: JOYYLJUEADWIFK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H15N3O3 It is a pyrimidine derivative, characterized by the presence of a morpholine ring and a carboxylate ester group

Mechanism of Action

Preparation Methods

The synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-morpholinopyrimidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound for diverse research applications.

Biological Activity

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of various enzymes and its potential therapeutic applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular properties:

  • Molecular Formula : C11_{11}H15_{15}N3_3O2_2
  • Molecular Weight : 237.25 g/mol
  • Structural Features : The compound features a morpholine ring and a pyrimidine core, which are critical for its biological activity.

Inhibition of Enzymes

  • N-acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) :
    • The compound has been studied for its ability to inhibit NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors of this enzyme have implications for treating conditions related to metabolic syndrome and non-alcoholic steatohepatitis (NASH) .
    • Structure–activity relationship studies indicate that modifications to the morpholine and pyrimidine moieties can enhance inhibitory potency. For instance, certain substitutions led to compounds with IC50_{50} values as low as 72 nM, indicating strong inhibitory activity .
  • Kinase Inhibition :
    • This compound has shown potential as a kinase inhibitor. Specifically, it has been evaluated for its effects on kinases such as VEGFR-2 and AKT, which play significant roles in cancer cell proliferation .
    • In vitro studies demonstrated that derivatives of this compound could induce S phase cell cycle arrest and promote apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

  • Cell Lines Tested : HepG2 (liver carcinoma) and PC-3 (prostate carcinoma).
  • Cytotoxicity : Compounds derived from this structure exhibited IC50_{50} values ranging from 3.0 to 7.0 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Structure–Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the core structure can significantly impact biological activity:

Compound ModificationObserved EffectIC50_{50} Value
Morpholine substitution with hydroxypyrrolidineIncreased potency72 nM
Aromatic substitutionsVaried cytotoxicity across cell lines3.0 - 7.0 μM

The findings suggest that specific functional groups can enhance binding affinity to target enzymes or receptors, thereby increasing biological efficacy.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on NAPE-PLD Inhibition :
    • Researchers developed a series of analogs and evaluated their effects on NAPE levels in vivo. The most potent analogs significantly reduced NAPE levels in mouse models, correlating with behavioral changes indicative of altered emotional states .
  • Anticancer Mechanism Exploration :
    • A study focused on the mechanism by which derivatives induce apoptosis in liver cancer cells showed that these compounds trigger caspase-dependent pathways leading to programmed cell death .

Properties

IUPAC Name

methyl 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-9(10(15)16-2)7-12-11(13-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYYLJUEADWIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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